molecular formula C17H16N4O4S B10985322 methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10985322
M. Wt: 372.4 g/mol
InChI Key: SEZGFSKONDKLDI-UHFFFAOYSA-N
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Description

METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thioamide and methyl bromoacetate under basic conditions to form the thiazole ring and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-9-14(16(23)25-3)18-17(26-9)19-15(22)12-8-11(20-21-12)10-6-4-5-7-13(10)24-2/h4-8H,1-3H3,(H,20,21)(H,18,19,22)

InChI Key

SEZGFSKONDKLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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